Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is a chemical compound with diverse applications in scientific research. It is known for its role in pharmaceutical synthesis and material science.
Preparation Methods
The synthesis of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate typically involves the reaction of 4-chlorobenzyl chloride with sodium phenoxide, followed by sulfonylation and esterification. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonylmethyl positions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonylmethyl phenyl derivatives: These compounds have similar sulfonylmethyl groups but may differ in their aromatic substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5S/c1-2-22-17(19)11-23-16-6-4-3-5-13(16)12-24(20,21)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCGMLGGSQSCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381189 |
Source
|
Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-86-5 |
Source
|
Record name | Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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